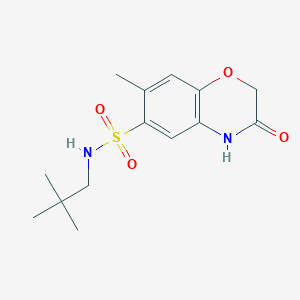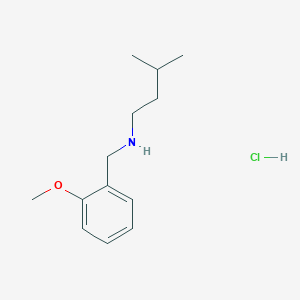
N-(2-methoxybenzyl)-3-methyl-1-butanamine hydrochloride
説明
N-(2-methoxybenzyl)-3-methyl-1-butanamine hydrochloride, also known as 2C-E or "Europa," is a synthetic psychedelic drug that has gained popularity in recent years. It is a member of the 2C family of phenethylamines, which are known for their hallucinogenic effects. In
作用機序
The exact mechanism of action of N-(2-methoxybenzyl)-3-methyl-1-butanamine hydrochloride is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also interact with other serotonin receptors and dopamine receptors, which could contribute to its hallucinogenic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-methoxybenzyl)-3-methyl-1-butanamine hydrochloride are complex and varied. It has been shown to increase levels of serotonin and dopamine in the brain, which could contribute to its mood-altering effects. It may also affect other neurotransmitters, such as norepinephrine and acetylcholine. Physiologically, it can cause changes in heart rate, blood pressure, and body temperature, as well as pupil dilation and visual hallucinations.
実験室実験の利点と制限
One advantage of using N-(2-methoxybenzyl)-3-methyl-1-butanamine hydrochloride in lab experiments is its potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, its hallucinogenic effects and potential for abuse make it a challenging compound to work with in a lab setting, and caution must be taken to ensure the safety of researchers and study participants.
将来の方向性
There are many potential future directions for research on N-(2-methoxybenzyl)-3-methyl-1-butanamine hydrochloride. One area of interest is its potential therapeutic uses, particularly in the treatment of mood disorders and PTSD. Additionally, further research is needed to fully understand its mechanism of action and the biochemical and physiological effects it has on the brain and body. Finally, there is a need for continued research into the safety and potential risks associated with its use, particularly in a recreational context.
Conclusion
In conclusion, N-(2-methoxybenzyl)-3-methyl-1-butanamine hydrochloride, or N-(2-methoxybenzyl)-3-methyl-1-butanamine hydrochloride, is a synthetic psychedelic drug that has been the subject of extensive scientific research in recent years. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been explored in this paper. While there is still much to learn about this compound, it has the potential to be a valuable tool for understanding the role of serotonin receptors in various physiological and behavioral processes, as well as a potential therapeutic agent for a variety of mental health conditions.
科学的研究の応用
N-(2-methoxybenzyl)-3-methyl-1-butanamine hydrochloride has been the subject of extensive scientific research in recent years. It has been studied for its potential therapeutic uses in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, its hallucinogenic effects have been studied for their potential use in psychotherapy and spiritual practices.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-11(2)8-9-14-10-12-6-4-5-7-13(12)15-3;/h4-7,11,14H,8-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBCRXWRVPBYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



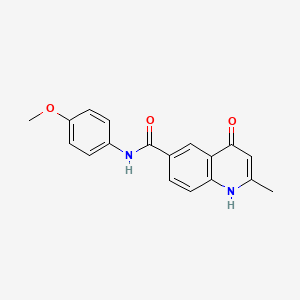
![3-(4-methylphenyl)-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445918.png)
![1-[2-(propylsulfonyl)benzoyl]indoline](/img/structure/B4445931.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4445940.png)
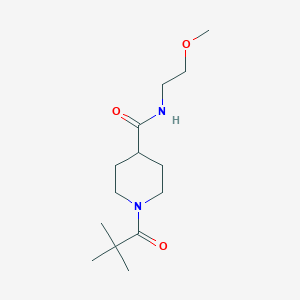
![N-[1-(1-azepanylcarbonyl)propyl]-N-phenylmethanesulfonamide](/img/structure/B4445955.png)
![7-(2-methylphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4445956.png)
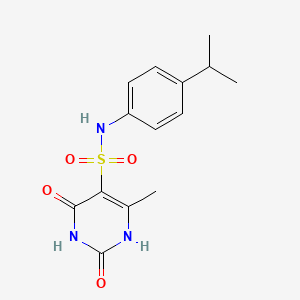
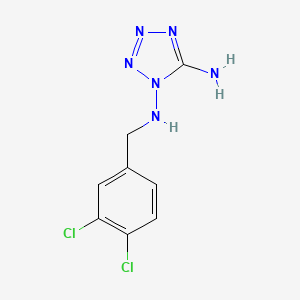
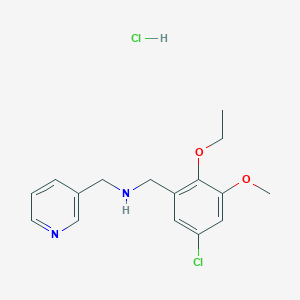
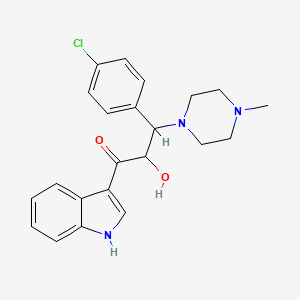
![3-(4-chlorophenyl)-2-(methoxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4445999.png)
